3-(4-hydroxyquinazolin-2-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide
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Overview
Description
N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE is a complex organic compound that features an indole and quinazoline moiety. Indole derivatives are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Quinazoline derivatives are also notable for their pharmacological activities, including antitumor and antiviral properties . The combination of these two moieties in a single compound suggests potential for diverse biological applications.
Preparation Methods
The synthesis of N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE typically involves the coupling of an indole derivative with a quinazoline derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or dimethylformamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: Both the indole and quinazoline moieties can undergo substitution reactions with electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions include modified indole and quinazoline derivatives with potential biological activities.
Scientific Research Applications
N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and antiviral compound.
Mechanism of Action
The mechanism of action of N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety may interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The quinazoline moiety may inhibit specific enzymes involved in cell proliferation and survival, contributing to its anticancer properties . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE include other indole-quinazoline derivatives. These compounds share similar structural features but may differ in their specific substituents and biological activities. For example:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Features an indole moiety coupled with a propanamide moiety, known for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Combines an indole moiety with a naphthalene derivative, studied for its potential antiviral properties. The uniqueness of N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]-3-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPANAMIDE lies in its specific combination of indole and quinazoline moieties, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C22H22N4O2 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-(1-methylindol-3-yl)ethyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C22H22N4O2/c1-26-14-15(16-6-3-5-9-19(16)26)12-13-23-21(27)11-10-20-24-18-8-4-2-7-17(18)22(28)25-20/h2-9,14H,10-13H2,1H3,(H,23,27)(H,24,25,28) |
InChI Key |
MSXOOENKOKKQCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCNC(=O)CCC3=NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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